molecular formula C15H12ClF3O2S B2732692 1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene CAS No. 244278-56-6

1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene

Cat. No.: B2732692
CAS No.: 244278-56-6
M. Wt: 348.76
InChI Key: VESZCQLTCVWHCR-UHFFFAOYSA-N
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Description

1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a sulphonyl group attached to a benzene ring, which also bears a trifluoromethyl group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Sulphonyl Chloride Intermediate: This step involves the reaction of 2-chloro-2-phenylethanol with thionyl chloride (SOCl₂) to form 2-chloro-2-phenylethyl chloride.

    Sulphonylation Reaction: The intermediate is then reacted with sodium sulphonate in the presence of a base such as sodium hydroxide (NaOH) to introduce the sulphonyl group.

    Introduction of the Trifluoromethyl Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of stringent purification processes to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The sulphonyl group can be oxidized to form sulphone derivatives.

    Reduction: Reduction reactions can convert the sulphonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulphone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene exerts its effects is largely dependent on its interaction with molecular targets. The sulphonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, potentially affecting its bioavailability and interaction with lipid membranes.

Comparison with Similar Compounds

  • 1-[(2-Bromo-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene
  • 1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(methyl)benzene
  • 1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(difluoromethyl)benzene

Comparison: Compared to its analogs, 1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene is unique due to the presence of both the sulphonyl and trifluoromethyl groups, which impart distinct chemical reactivity and physical properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-(2-chloro-2-phenylethyl)sulfonyl-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3O2S/c16-14(11-4-2-1-3-5-11)10-22(20,21)13-8-6-12(7-9-13)15(17,18)19/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESZCQLTCVWHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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